molecular formula C21H17ClN4O B278868 1-(4-chlorophenyl)-N-methyl-N-(1-naphthylmethyl)-1H-1,2,4-triazole-3-carboxamide

1-(4-chlorophenyl)-N-methyl-N-(1-naphthylmethyl)-1H-1,2,4-triazole-3-carboxamide

カタログ番号 B278868
分子量: 376.8 g/mol
InChIキー: YYQBQONBQVYRMR-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(4-chlorophenyl)-N-methyl-N-(1-naphthylmethyl)-1H-1,2,4-triazole-3-carboxamide, also known as TAK-242, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. It was first synthesized by Takeda Pharmaceutical Company Limited in 2004 and has since gained recognition for its ability to selectively inhibit Toll-like receptor 4 (TLR4) signaling, making it a promising candidate for the treatment of various inflammatory and immune-related diseases.

作用機序

1-(4-chlorophenyl)-N-methyl-N-(1-naphthylmethyl)-1H-1,2,4-triazole-3-carboxamide selectively inhibits TLR4 signaling by binding to the intracellular domain of TLR4 and preventing the recruitment of downstream signaling molecules, such as MyD88 and TRIF. This leads to a reduction in the production of pro-inflammatory cytokines and chemokines, such as interleukin-1β (IL-1β), tumor necrosis factor-α (TNF-α), and interferon-β (IFN-β), which are responsible for the inflammatory response.
Biochemical and Physiological Effects:
1-(4-chlorophenyl)-N-methyl-N-(1-naphthylmethyl)-1H-1,2,4-triazole-3-carboxamide has been shown to have several biochemical and physiological effects, including a reduction in the production of pro-inflammatory cytokines and chemokines, a decrease in tissue damage, and an improvement in survival rates in animal models of sepsis and acute lung injury. It has also been shown to inhibit the growth and metastasis of cancer cells in vitro and in vivo.

実験室実験の利点と制限

One of the main advantages of 1-(4-chlorophenyl)-N-methyl-N-(1-naphthylmethyl)-1H-1,2,4-triazole-3-carboxamide is its selectivity for TLR4 signaling, which reduces the risk of off-target effects. It also has a relatively low toxicity profile and can be administered orally or intravenously. However, one limitation of 1-(4-chlorophenyl)-N-methyl-N-(1-naphthylmethyl)-1H-1,2,4-triazole-3-carboxamide is its short half-life, which requires frequent dosing in order to maintain therapeutic levels.

将来の方向性

There are several potential future directions for the research and development of 1-(4-chlorophenyl)-N-methyl-N-(1-naphthylmethyl)-1H-1,2,4-triazole-3-carboxamide. One area of interest is the potential use of 1-(4-chlorophenyl)-N-methyl-N-(1-naphthylmethyl)-1H-1,2,4-triazole-3-carboxamide in combination with other therapies, such as chemotherapy or immunotherapy, for the treatment of cancer. Another area of interest is the development of more potent and selective TLR4 inhibitors, which could lead to improved therapeutic outcomes and reduced side effects. Additionally, the use of 1-(4-chlorophenyl)-N-methyl-N-(1-naphthylmethyl)-1H-1,2,4-triazole-3-carboxamide in the treatment of other inflammatory and immune-related diseases, such as inflammatory bowel disease and multiple sclerosis, warrants further investigation.

合成法

The synthesis of 1-(4-chlorophenyl)-N-methyl-N-(1-naphthylmethyl)-1H-1,2,4-triazole-3-carboxamide involves a series of chemical reactions, starting with the reaction of 4-chlorobenzaldehyde and methylamine to form 4-chlorophenylmethylamine. This intermediate is then reacted with 1-naphthaldehyde to form the corresponding imine, which is reduced with sodium borohydride to yield the amine. The final step involves the reaction of the amine with 1,2,4-triazole-3-carboxylic acid to form 1-(4-chlorophenyl)-N-methyl-N-(1-naphthylmethyl)-1H-1,2,4-triazole-3-carboxamide.

科学的研究の応用

1-(4-chlorophenyl)-N-methyl-N-(1-naphthylmethyl)-1H-1,2,4-triazole-3-carboxamide has been extensively studied for its potential therapeutic applications in various inflammatory and immune-related diseases, including sepsis, acute lung injury, rheumatoid arthritis, and cancer. Its ability to selectively inhibit TLR4 signaling has been shown to reduce the production of pro-inflammatory cytokines and chemokines, leading to a decrease in inflammation and tissue damage.

特性

製品名

1-(4-chlorophenyl)-N-methyl-N-(1-naphthylmethyl)-1H-1,2,4-triazole-3-carboxamide

分子式

C21H17ClN4O

分子量

376.8 g/mol

IUPAC名

1-(4-chlorophenyl)-N-methyl-N-(naphthalen-1-ylmethyl)-1,2,4-triazole-3-carboxamide

InChI

InChI=1S/C21H17ClN4O/c1-25(13-16-7-4-6-15-5-2-3-8-19(15)16)21(27)20-23-14-26(24-20)18-11-9-17(22)10-12-18/h2-12,14H,13H2,1H3

InChIキー

YYQBQONBQVYRMR-UHFFFAOYSA-N

SMILES

CN(CC1=CC=CC2=CC=CC=C21)C(=O)C3=NN(C=N3)C4=CC=C(C=C4)Cl

正規SMILES

CN(CC1=CC=CC2=CC=CC=C21)C(=O)C3=NN(C=N3)C4=CC=C(C=C4)Cl

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。